molecular formula C10H13NO3 B1443503 6-Hydroxy-nicotinic acid tert-butyl ester CAS No. 1342385-03-8

6-Hydroxy-nicotinic acid tert-butyl ester

Cat. No. B1443503
M. Wt: 195.21 g/mol
InChI Key: ZQMWSXMQDAFZSO-UHFFFAOYSA-N
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Description

6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of tertiary butyl esters, such as 6-Hydroxy-nicotinic acid tert-butyl ester, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The InChI code for 6-Hydroxy-nicotinic acid tert-butyl ester is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Hydroxy-nicotinic acid tert-butyl ester is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .

Scientific Research Applications

1. Chemical Synthesis and Mechanistic Studies

  • Nordin et al. (2016) reported the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and discussed unexpected C–S bond cleavage in its hydrazination process, revealing key insights into the chemical behavior of related compounds (Nordin, Ariffin, Daud, & Sim, 2016).

2. Esterase Activity of Human Serum Albumin

  • Salvi et al. (1997) explored the esterase-like activity of human serum albumin towards esters of nicotinic acid, providing important information on how these compounds interact with biological systems (Salvi, Carrupt, Mayer, & Testa, 1997).

3. Induced Resistance in Tobacco

  • Du Yu-guang (2008) synthesized N-nicotinyl chitooligosaccharides using nicotinic acid and investigated its effect in inducing resistance in tobacco against TMV, suggesting potential agricultural applications (Du Yu-guang, 2008).

4. Chromatographic Analysis

  • Pyka & Klimczok (2007) conducted chromatographic studies on nicotinic acid and its esters, contributing to a better understanding of their separation and characterization in laboratory settings (Pyka & Klimczok, 2007).

5. Drug Release from Oil Vehicles

6. Binding and Hydrolysis by Human Serum Albumin

  • Steiner, Mayer, & Testa (1992) studied the binding and hydrolysis of nicotinate esters by human serum albumin, providing insights into their metabolic fate in the human body (Steiner, Mayer, & Testa, 1992).

7. Intramolecular Defluorinative Cyclization

  • Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives, including tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl nic ester, a process relevant to organic and medicinal chemistry (Hao, Ohkura, Amii, & Uneyama, 2000).

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .

properties

IUPAC Name

tert-butyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWSXMQDAFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-nicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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